3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S2/c1-11-9-12(7-8-15(11)25-2)14-10-26-20(22-14)23-19(24)18-17(21)13-5-3-4-6-16(13)27-18/h3-10H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTULCPWDUWVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiazole ring
- A benzamide group
- Substituents including a chloro group , a methoxy group , and a methyl group
The molecular formula is , and it has a molecular weight of approximately 348.84 g/mol. Its unique combination of functional groups contributes to its diverse biological activities.
Antiproliferative Effects
Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of benzothiazole derivatives demonstrated potent effects against pancreatic cancer cells, with some compounds achieving an IC50 value below 1 µM when tested in vitro .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4l | AsPC-1 | 0.1 | |
| Compound 4l | BxPC-3 | 0.5 | |
| Compound 4a | Capan-2 | 0.25 |
The mechanism by which these thiazole derivatives exert their antiproliferative effects often involves the modulation of key signaling pathways associated with cell growth and survival. Computational target prediction analyses have identified cannabinoid receptors and sentrin-specific proteases as potential targets for these compounds, suggesting a multifaceted approach to inhibiting tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the substituents on the thiazole ring can significantly influence biological activity. For example:
- The presence of electron-donating groups like methoxy enhances selectivity against cancer cells.
- Conversely, certain substitutions can diminish activity, indicating a delicate balance in chemical modifications that must be maintained to preserve efficacy .
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against pancreatic and paraganglioma cancer cell lines. The study revealed that specific structural modifications led to enhanced potency compared to reference compounds .
- Combination Therapy : Research indicated that combining thiazole derivatives with established chemotherapeutics like gemcitabine resulted in synergistic effects, enhancing overall efficacy while potentially reducing side effects .
Comparison with Similar Compounds
Substituent Variations on the Benzothiophene Core
- 3-Chloro-6-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-benzothiophene-2-carboxamide () :
This compound replaces the thiazole-linked aryl group with a piperidinylsulfonylphenyl moiety. The 6-methoxy substituent on the benzothiophene may enhance solubility compared to the target compound’s 3-chloro substituent. The sulfonyl group could improve binding to hydrophobic pockets in biological targets . - 3-Chloro-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide () :
The morpholinylsulfonyl group introduces a polar sulfonamide linkage, contrasting with the target compound’s methoxy-methylphenyl-thiazole substituent. Such modifications may influence pharmacokinetic properties like metabolic stability .
Thiazole-Linked Modifications
- N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (): These compounds feature a thiazolidinone ring instead of a thiazole. For example, 4g (4-chlorophenyl substituent) and 4h (2,6-difluorophenyl) were synthesized in ethanol with yields of 70% and 60%, respectively. The substitution pattern on the aryl ring significantly impacts synthetic efficiency and possibly bioactivity .
Benzothiazole-Based Analogues
Anticonvulsant Thiazolidinone-Ureas ()
Compounds such as 5f , 5n , and 5p demonstrated 100% protection in the MES (Maximal Electroshock Seizure) model. Key structural features include:
- A benzothiazole core with 6-substituents (F, CH₃, OCH₃).
- A distal phenyl ring with 3-OCH₃ or 4-OH groups.
These findings suggest that electron-donating groups (e.g., methoxy) enhance anticonvulsant activity, a property that may extend to the target compound’s 4-methoxy-3-methylphenyl group .
Thiophene/Thiazole Hybrids
- 3-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)thieno[3,2-b]thiophene-2-carboxamide (): This hybrid structure incorporates a pyridinylmethyl group and a fused thienothiophene system. The dual heterocyclic architecture may confer distinct electronic properties compared to the target compound’s benzothiophene-thiazole framework .
Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy, methyl) on aryl rings improve bioactivity in anticonvulsant models .
- Halogen substituents (Cl, F) enhance metabolic stability and target binding .
Synthetic Challenges :
- Yields for thiazole-linked carboxamides vary widely (37–70%), influenced by steric and electronic factors .
Biological Potential: The target compound’s thiazole-methoxy-methylphenyl group may mimic bioactive motifs in kinase inhibitors, though direct evidence is lacking in the provided data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide?
- The synthesis typically involves multi-step reactions, including cyclization to form the thiazole ring (e.g., using 2-aminothiophenol derivatives and aldehydes/ketones) and subsequent coupling of the benzothiophene-carboxamide moiety. Optimization of reaction conditions (e.g., catalysts like acids/bases, solvents such as ethanol or dichloromethane, and temperature control) is critical to enhance yields .
Q. Which spectroscopic methods are suitable for characterizing this compound?
- Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and molecular connectivity.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl, amide bonds).
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute structural determination .
Q. How can initial biological activity screening be designed for this compound?
- Begin with in vitro assays targeting pathways relevant to its structural analogs, such as:
- Antimicrobial activity : Disk diffusion or MIC assays against bacterial/fungal strains.
- Anticancer potential : Cell viability assays (e.g., MTT) using cancer cell lines.
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., MAPK1) implicated in cell proliferation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound?
- Modify substituents systematically:
- Vary the methoxy and methyl groups on the phenyl ring (e.g., replace with halogens or bulkier substituents).
- Explore alternative heterocycles (e.g., oxazole instead of thiazole).
- Test analogs in biological assays to correlate structural changes with activity trends. Prioritize derivatives showing ≥50% inhibition in primary screens for further evaluation .
Q. What computational strategies can predict binding modes and target interactions?
- Use molecular docking (e.g., AutoDock, Schrödinger) to simulate interactions with targets like MAPK1. Validate predictions with molecular dynamics simulations to assess binding stability. Pair computational results with in vitro enzymatic assays (e.g., kinase activity inhibition) to confirm mechanistic hypotheses .
Q. How should contradictory data from different biological assays be resolved?
- Re-evaluate experimental variables :
- Ensure consistency in assay conditions (e.g., cell line origin, incubation time, compound solubility).
- Validate results using orthogonal methods (e.g., Western blotting for protein expression alongside cell viability assays).
- Consider off-target effects by profiling selectivity across related enzymes or receptors .
Q. What methodologies enable efficient reaction design and optimization?
- Adopt computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible reaction pathways. Integrate high-throughput experimentation (HTE) to screen reaction conditions (solvents, catalysts) and reduce trial-and-error approaches. Implement feedback loops where experimental data refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
